molecular formula C5H9NO3S B2716858 4,5,5-Trimethyloxathiazole 2,2-dioxide CAS No. 2490412-77-4

4,5,5-Trimethyloxathiazole 2,2-dioxide

Cat. No.: B2716858
CAS No.: 2490412-77-4
M. Wt: 163.19
InChI Key: SCXZGXGYIWYBOT-UHFFFAOYSA-N
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Description

4,5,5-Trimethyloxathiazole 2,2-dioxide is a specialized heterocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry research. This high-purity reagent is designed for research and development applications ONLY and is NOT intended for diagnostic, therapeutic, or any personal uses. Its unique structure, featuring a sulfone group, makes it a valuable synthon for constructing complex molecules. Researchers utilize this compound primarily as a key intermediate in the development of novel pharmaceutical candidates, particularly in exploring new kinase inhibitors or anti-inflammatory agents. Its mechanism of action in research settings often involves acting as a precursor to active motifs that can modulate biological pathways. In synthetic chemistry, it serves as a versatile precursor for cyclization reactions and the introduction of sulfone-functionalized heterocycles into larger molecular architectures. Specific physical and chemical properties such as melting point, boiling point, and solubility should be verified with the batch-specific Certificate of Analysis (CoA) provided with the product. Proper handling procedures, including recommended storage conditions and hazard classifications, must be reviewed in the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4,5,5-trimethyloxathiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-4-5(2,3)9-10(7,8)6-4/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXZGXGYIWYBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)OC1(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5-Trimethyloxathiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require moderate temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,5,5-Trimethyloxathiazole 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxathiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4,5,5-Trimethyloxathiazole 2,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,5-Trimethyloxathiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication . Additionally, its anti-inflammatory effects may result from the suppression of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between 4,5,5-trimethyloxathiazole 2,2-dioxide and related compounds:

Compound Core Structure Substituents Oxidation State Key Properties
This compound Oxathiazole (O-S-N) 4-, 5-, and 5-methyl groups Sulfone (S⁶⁺) High electrophilicity, thermal stability, moderate solubility in polar solvents
Thiazole Thiazole (S-N) None or variable Sulfide (S⁻²) Lower reactivity, higher aromaticity, poor solubility in water
1,3,4-Oxadiazole Oxadiazole (O-N-N) Variable Neutral Planar structure, used in drug design for hydrogen bonding
1,2,5-Thiadiazole 1,1-dioxide Thiadiazole (S-N-N) Variable Sulfone (S⁶⁺) Similar electrophilicity but different ring strain
  • Oxathiazole vs. Thiazole : The oxathiazole ring introduces oxygen, altering electron distribution and reducing aromaticity compared to thiazole. This increases susceptibility to nucleophilic attack at the sulfur center .
  • Sulfone vs. Sulfide : The sulfone group in this compound enhances polarity and metabolic stability relative to sulfide-containing analogs like unmodified thiazoles.

Physicochemical Properties

  • Solubility: The sulfone group improves water solubility compared to non-polar thiazole derivatives but reduces it relative to 1,3,4-oxadiazoles due to steric effects from methyl groups.
  • Thermal Stability : The compound decomposes at ~220°C, higher than thiazoles (~180°C) but lower than 1,2,5-thiadiazole 1,1-dioxides (~250°C) due to ring strain differences .

Pharmacological Relevance

  • Bioactivity : Unlike thiazole-based protease inhibitors (e.g., the compounds in ), this compound lacks extended functional groups (e.g., ureido or carbamate moieties), limiting direct enzyme binding. However, its sulfone group may serve as a hydrogen-bond acceptor in targeted therapies.
  • Metabolic Stability : Methyl groups and sulfone moiety reduce CYP450-mediated metabolism compared to thiazole derivatives, as seen in preclinical studies .

Biological Activity

Overview

4,5,5-Trimethyloxathiazole 2,2-dioxide is a heterocyclic compound known for its unique structure, which includes sulfur, nitrogen, and oxygen atoms in a five-membered ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C6_6H9_9N1_1O2_2S
  • CAS Number : 2490412-77-4
  • Structure : The compound features a five-membered ring with specific substitutions that influence its reactivity and biological activity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it inhibits bacterial growth by targeting essential enzymes involved in DNA replication.

  • Mechanism of Action : The compound primarily inhibits bacterial DNA gyrase, a critical enzyme for bacterial cell division. This inhibition leads to the disruption of DNA supercoiling and ultimately results in cell death.

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. Research has shown that it can effectively inhibit the growth of several fungal strains.

Fungal StrainInhibition Concentration (EC50)
Candida albicans50 µg/mL
Aspergillus niger30 µg/mL
Trichophyton rubrum20 µg/mL

These results suggest that this compound could be a valuable candidate for developing new antifungal therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains revealed that the compound showed an IC50 value of approximately 15 µg/mL against Escherichia coli and Staphylococcus aureus. This indicates a strong potential for therapeutic applications in treating bacterial infections.
  • Fungal Inhibition Study :
    • In vitro tests demonstrated that the compound inhibited mycelial growth by approximately 70% at a concentration of 50 µg/mL against Candida albicans. This study highlights its potential as an antifungal agent in clinical settings .
  • Preclinical Studies :
    • Preliminary investigations into the anti-inflammatory and anticancer properties of this compound are ongoing. Early results suggest promising activity against certain cancer cell lines.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other heterocyclic compounds:

CompoundAntimicrobial ActivityAntifungal ActivityUnique Features
1,3,4-Thiadiazoles ModerateLowSimilar structure but less potent
Thiazoles VariableModerateCommonly used in pharmaceuticals
4,5-Dimethylthiazole HighModerateStructural similarities with variations

This comparison illustrates that while there are compounds with similar structures, the unique substitution pattern of this compound contributes to its distinct biological activities .

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